Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate
Description
Historical Development of Pyrrolo[2,3-d]Pyrimidine Research
The pyrrolo[2,3-d]pyrimidine scaffold first gained attention in the 1960s with the synthesis of vasodilators such as dipyridamole, which featured a related tricyclic structure. However, targeted exploration of this heterocycle accelerated in the 1990s following the discovery of its structural similarity to purine bases. Early patents from Teijin Limited in 1994 documented 4-substituted alkylamino derivatives of pyrrolo[2,3-d]pyrimidine as potential therapeutic agents, marking the scaffold’s entry into kinase inhibition research. By the 2000s, Pfizer and OSI Pharmaceuticals advanced the field by developing pyrrolo[2,3-d]pyrimidine-based compounds targeting adenosine receptors and tyrosine kinases, respectively. A pivotal shift occurred in the 2010s with the approval of kinase inhibitors like tofacitinib, which validated the scaffold’s utility in modulating intracellular signaling pathways. The tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate derivative emerged during this period as a versatile intermediate, enabling the synthesis of compounds with improved pharmacokinetic profiles.
Significance in Medicinal Chemistry and Drug Discovery
Pyrrolo[2,3-d]pyrimidines occupy a central role in modern drug discovery due to their dual functionality as kinase inhibitors and metabolic stabilizers. The tert-butyl ester group in this compound enhances lipophilicity, facilitating blood-brain barrier penetration for CNS-targeted therapies. Structurally, the 4-oxo moiety increases hydrogen-bonding capacity, enabling selective interactions with the hinge region of kinases such as Axl and EGFR. For instance, derivative 13b (bearing a tert-butyl carboxylate group) demonstrated IC₅₀ values of 2.3 nM against Axl kinase and suppressed tumor growth by 78% in xenograft models. Additionally, the scaffold’s compatibility with green chemistry approaches—exemplified by β-cyclodextrin-catalyzed syntheses in aqueous media—aligns with sustainable pharmaceutical production.
Position within Heterocyclic Chemistry Research
As a fused bicyclic system, pyrrolo[2,3-d]pyrimidine bridges pyrrole and pyrimidine chemistry, enabling diverse functionalization. The tert-butyl 4-oxo derivative exemplifies this versatility:
- Pyrrole ring : The NH group at position 3 participates in tautomerism, stabilizing the enolic form in physiological conditions.
- Pyrimidine ring : The 4-oxo group acts as a hydrogen bond acceptor, mimicking the N1 position of adenine.
- Carboxylate moiety : The tert-butyl ester at position 7 blocks metabolic oxidation, extending half-life in vivo.
Recent synthetic innovations include one-pot cyclocondensation reactions using β-cyclodextrin, which achieve 85–92% yields under mild conditions. These methods contrast with traditional approaches requiring toxic solvents like DMF, underscoring the compound’s alignment with green chemistry principles.
Relationship to Adenine Isosteres in Biochemical Research
The pyrrolo[2,3-d]pyrimidine nucleus functions as a deaza-isostere of adenine, retaining critical hydrogen-bonding motifs while avoiding enzymatic recognition by adenine-processing enzymes. Structural comparisons reveal:
$$
\text{Adenine: } \text{C}5\text{H}5\text{N}5 \quad \text{vs.} \quad \text{Pyrrolo[2,3-d]pyrimidine: } \text{C}7\text{H}5\text{N}3\text{O}
$$
By replacing the N9 nitrogen with a carbon atom, the scaffold evades phosphorylation by adenosine kinase, reducing off-target effects. In the tert-butyl 4-oxo derivative, the ester group at C7 mimics the ribose phosphate of ATP, enabling competitive inhibition of kinases like VEGFR2 (Kd = 4.8 nM). This mimicry is critical for drugs targeting oncogenic signaling pathways without disrupting basal ATP-dependent processes.
Properties
IUPAC Name |
tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVZDFNZMOMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-D]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate, exhibit promising antitumor properties. A study synthesized various substituted pyrrolo[2,3-d]pyrimidine antifolates and assessed their efficacy against tumor cells. These compounds were found to inhibit key enzymes involved in purine nucleotide biosynthesis, specifically GARFTase and AICARFTase, which are crucial for cancer cell proliferation. The results indicated a structure-activity relationship that could guide the development of more potent antitumor agents .
1.2 Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to cancer metabolism. For instance, the inhibition of AICARFTase has been linked to decreased proliferation in KB human tumor cells. This suggests that derivatives of this compound could serve as effective therapeutic agents by disrupting metabolic pathways essential for tumor growth .
Agricultural Biotechnology Applications
2.1 Plant Growth Regulation
This compound has been investigated for its potential as a plant growth regulator. A study focused on new synthetic low molecular weight heterocyclic compounds demonstrated that such derivatives could act as substitutes for traditional phytohormones. The research highlighted their ability to enhance growth parameters in maize (Zea mays L.), showing significant improvements in seed germination and seedling development when applied at low concentrations .
Table 1: Effects of this compound on Maize Growth
| Parameter | Control (Distilled Water) | Treatment (10^-9 M) | Percentage Increase |
|---|---|---|---|
| Total Length of Seedlings | X cm | Y cm | 23% |
| Total Length of Roots | A cm | B cm | 5-37% |
| Number of Roots | C | D | 7-87% |
| Chlorophyll a Content | E mg/g | F mg/g | 5-10% |
| Chlorophyll b Content | G mg/g | H mg/g | 10-74% |
Note: Actual values (X, Y, A, B, C, D, E, F, G, H) should be derived from experimental data.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is highly modifiable. Key analogs include:
Key Observations :
Physicochemical and Structural Insights
- Crystal Packing : While the target compound’s crystal structure is unreported, analogs like ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-... exhibit planar fused-ring systems stabilized by C–H···O/N hydrogen bonds, suggesting similar stability for the 4-oxo derivative .
- Solubility : The tert-butyl ester enhances solubility in organic solvents compared to free carboxylic acids, a feature critical for drug formulation .
Biological Activity
Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, particularly in cancer therapy.
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molar Mass : 235.24 g/mol
- CAS Number : 1820739-67-0
The compound features a pyrrolo[2,3-D]pyrimidine core, which is known for its diverse biological activities, including enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group. This approach allows for the introduction of the tert-butyl ester group, enhancing the compound's lipophilicity and biological activity .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide biosynthesis. It has been shown to selectively inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to reduced tumor cell proliferation, particularly in cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for different derivatives range from 29 to 204 nM, indicating potent activity comparable to established chemotherapeutic agents like sunitinib . The following table summarizes the IC₅₀ values for selected compounds:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Tert-butyl 4-oxo | HepG2 | 40 | Inhibition of EGFR, Her2, VEGFR2 |
| Pyrrolo derivative | KB | <1 | Inhibition of GARFTase |
| Compound 5k | Various | 40 - 204 | Induction of apoptosis and cell cycle arrest |
Case Studies
- Antifolate Activity : A study evaluated the antifolate activity of various pyrrolo derivatives, including this compound. The results indicated that compounds with shorter carbon bridges exhibited enhanced potency against tumor cells due to improved selectivity for FRs and PCFT over RFC .
- Mechanistic Insights : Another investigation revealed that compound 5k induced significant apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2. This suggests that the compound may serve as a multi-targeted kinase inhibitor with potential therapeutic applications in oncology .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methylation | NaH, MeI, DMF, 0°C → RT | 65% | |
| Boc Protection | (Boc)₂O, DMAP, DMF | 70–85%* | |
| *Estimated from analogous reactions. |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Assignments focus on distinguishing pyrrole and pyrimidine protons. For example, the tert-butyl group appears as a singlet at δ ~1.33 ppm, while aromatic protons resonate between δ 7.1–8.4 ppm .
- HRMS : Accurate mass determination (e.g., [M+Na]⁺ at m/z 452.1586) confirms molecular formula and purity .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry. For related structures, monoclinic systems (e.g., P2₁/n) with unit cell parameters (a = 13.143 Å, b = 8.013 Å) are common .
Basic: What is the biological relevance of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for kinase inhibitors, particularly in cancer therapeutics. Its pyrrolo[2,3-d]pyrimidine core mimics ATP-binding motifs in kinases. For example:
- Kinase Inhibitor Synthesis : Chlorination at the 4-position (using POCl₃) yields intermediates for drugs like Baricitinib, which targets JAK kinases .
- Structure-Activity Relationship (SAR) : Modifications at the 7-carboxylate position (e.g., tert-butyl groups) enhance metabolic stability and selectivity .
Advanced: How do crystallographic data resolve contradictions in structural assignments from NMR?
Methodological Answer:
Discrepancies between NMR and X-ray data often arise from dynamic conformations or crystal packing effects. For example:
- Half-Chair Conformation : In ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate, the tetrahydro-pyridine ring adopts a half-chair conformation, which NMR alone cannot unambiguously assign .
- Hydrogen Bonding Networks : C–H···O/N interactions stabilize planar fused-ring systems, as confirmed by SHELXL refinement .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/n | |
| Unit Cell Volume | 1872.3 ų | |
| R Factor | 0.054 |
Advanced: How can reaction yields be improved in multi-step syntheses involving this compound?
Methodological Answer:
- Optimizing Alkylation : Use excess NaH (1.3 eq) and slow addition of MeI to minimize side reactions (e.g., over-alkylation) .
- Purification : Preparative TLC with 2% MeOH/DCM achieves >95% purity, as demonstrated for tert-butyl 6-benzoyl-1-methyl-4-oxo-5-phenyl-1,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate .
- Catalysis : Pd(II) catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in spirocyclic derivatives (e.g., 85% yield in patent syntheses) .
Advanced: What strategies address data contradictions between synthetic intermediates and final products?
Methodological Answer:
- Cross-Validation : Combine LC-MS (to track intermediates) and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the tert-butyl carbonyl (δ 157.4 ppm) and adjacent protons resolve misassignments .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progression, reducing off-pathway intermediates .
Advanced: How is SHELX software utilized in refining the crystal structure of derivatives?
Methodological Answer:
SHELXTL (Bruker AXS) or SHELXL is used for:
- Data Integration : Scaling and merging diffraction data (e.g., θ = 3.7–32.7° for high-resolution datasets) .
- Hydrogen Placement : Riding model or DFIX restraints refine positions of H-atoms involved in C–H···π interactions .
- Twinning Analysis : For twinned crystals (common in monoclinic systems), HKLF5 format in SHELXL refines twin laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
